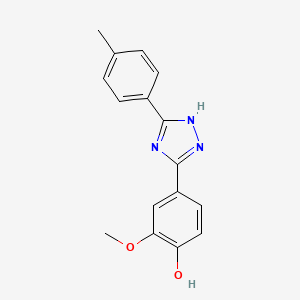
2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol is an organic compound that belongs to the class of phenols and triazoles. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both phenol and triazole groups in its structure makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses a palladium catalyst and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy and phenol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the triazole ring can produce various reduced triazole derivatives.
科学的研究の応用
2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential anti-inflammatory and anti-amyloidogenic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a role in inflammation and amyloidogenesis . By inhibiting this pathway, the compound can reduce the production of inflammatory proteins and amyloid-beta, which are associated with neurodegenerative diseases.
類似化合物との比較
Similar Compounds
2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: Another phenol derivative with potential biological activity.
4-Methoxyphenylboronic acid: A boronic acid derivative used in Suzuki–Miyaura coupling reactions.
Uniqueness
2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol is unique due to the presence of both phenol and triazole groups in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile molecule for various applications in research and industry.
特性
分子式 |
C16H15N3O2 |
|---|---|
分子量 |
281.31 g/mol |
IUPAC名 |
2-methoxy-4-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C16H15N3O2/c1-10-3-5-11(6-4-10)15-17-16(19-18-15)12-7-8-13(20)14(9-12)21-2/h3-9,20H,1-2H3,(H,17,18,19) |
InChIキー |
KIDIARQZDATPHN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(=NN2)C3=CC(=C(C=C3)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-6-(4-methyl-3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B15057360.png)

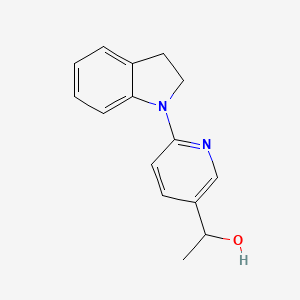
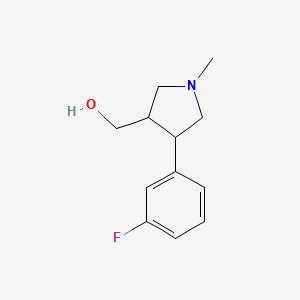
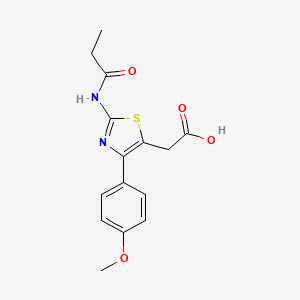
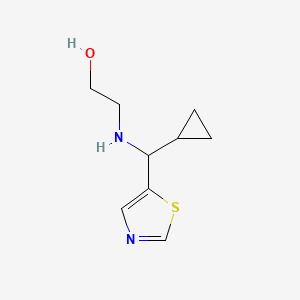
![5-(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B15057396.png)
![3-(3-(Benzyloxy)-5-fluorophenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL](/img/structure/B15057402.png)

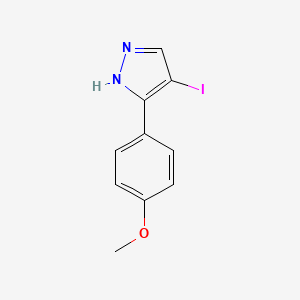
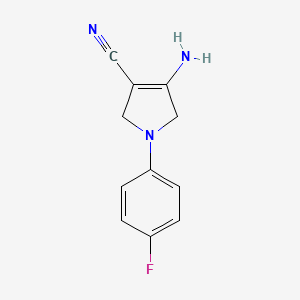
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B15057442.png)
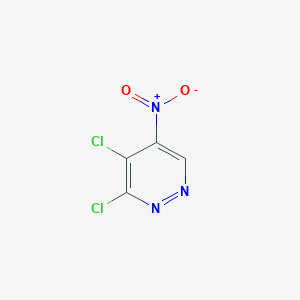
![6-Chloro-2-(3,4-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B15057451.png)
